![molecular formula C8H18ClNO2 B2384471 2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride CAS No. 2137061-77-7](/img/structure/B2384471.png)

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

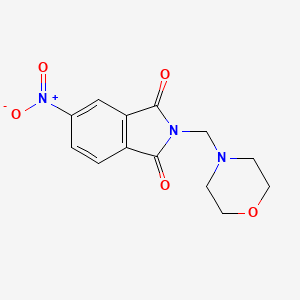

The compound “2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride” is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of nitrogen-containing compounds that have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis Analysis

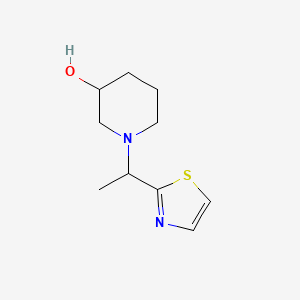

Pyrrolidine compounds can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

Antioxidant and Anti-inflammatory Applications

Phenolic compounds like tyrosol and hydroxytyrosol, which share a structural relation to hydroxyethyl derivatives, have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are found in olives, olive oil, and wine and have potential applications in dentistry due to their anti-inflammatory and antioxidant activities, although research is primarily in vitro (Ramos et al., 2020).

Ethanol Oxidation and Energy Production

Research into ethanol oxidation, such as the role of alcohol P-450 oxygenase in ethanol metabolism, can provide a biochemical perspective on similar compounds' metabolic pathways and toxicology (Koop & Coon, 1986). Additionally, studies on ethanol as a fuel additive and the chemical composition of distillers grains highlight the importance of ethanol and its derivatives in renewable energy and agricultural applications (Liu, 2011).

Supramolecular Chemistry

The use of calixpyrrole scaffolds in the self-assembly of supramolecular capsules points to advanced applications in materials science, where similar hydroxyethyl compounds could play a role in novel supramolecular structures (Ballester, 2011).

Bioconversion and Biotechnology

The bioconversion of lignocellulosic materials into ethanol emphasizes the importance of hydroxyethyl derivatives in renewable energy sources. Studies on the hydrolysis of materials for ethanol production can shed light on the potential biotechnological applications of similar compounds (Sun & Cheng, 2002).

特性

IUPAC Name |

2-[(3S,4R)-4-(2-hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-3-1-7-5-9-6-8(7)2-4-11;/h7-11H,1-6H2;1H/t7-,8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXKKNFBAVENRN-KVZVIFLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)CCO)CCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)CCO)CCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)

![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)

amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)